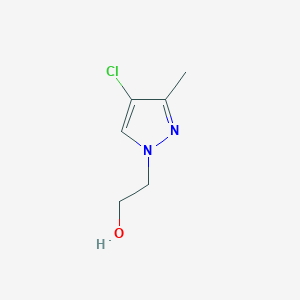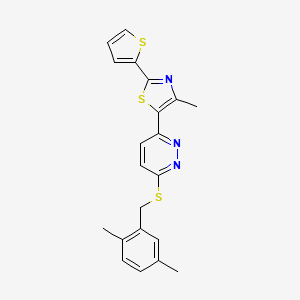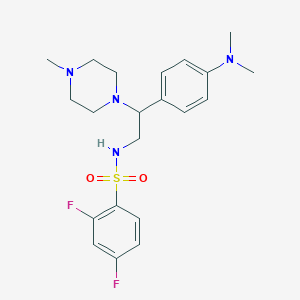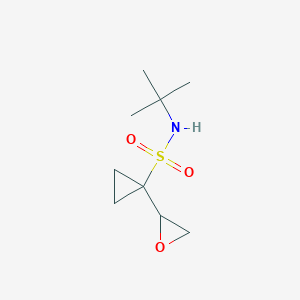![molecular formula C13H25NO2Si B2515188 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 1955561-94-0](/img/structure/B2515188.png)
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has been used for scientific research purposes since then. MXE is known for its structural similarity to ketamine, a well-known dissociative drug. However, MXE has a longer duration of action and higher potency than ketamine.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis Mechanisms
- A study conducted by Liang Jian (2007) explored the regioselective synthesis and crystal structure of a compound closely related to 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile. The research provides insights into the crystal structure, showing that certain groups in the compound influence the attack of methylation reagents, leading to a unique crystal configuration (Liang Jian, 2007).
Organic Synthesis Applications
- Pearson and Chandler (1980) demonstrated the use of organoiron complexes in organic synthesis, utilizing compounds similar to this compound. Their study highlights the potential of these compounds in creating functionalized gem-disubstituted cyclohexadiene complexes, which are precursors for 4,4-disubstituted cyclohexenones (A. J. Pearson & M. Chandler, 1980).
Applications in Lithium-Ion Batteries
- Research by Liu et al. (2016) introduced mixtures including 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries. This demonstrates the utility of compounds with similar functional groups in enhancing battery safety and performance (Yi Liu et al., 2016).
Stereochemical Synthesis
- Deguin, Roulet, and Vogel (1997) reported on the synthesis involving compounds similar to this compound. Their study shows its application in stereochemical synthesis, particularly in creating specific methyl sulfones with high selectivity (B. Deguin, J. Roulet, & P. Vogel, 1997).
Mass Spectrometry and Structural Analysis
- Gray et al. (1970) explored the mass spectral properties of alkoxycyclohexanol trimethylsilyl ethers and alkoxycyclohexyl trimethylsilanes, providing insights into the electron-impact induced fragmentations of these compounds. This research is vital for understanding the structural and stereochemical properties of related compounds (R. T. Gray et al., 1970).
Reagent Development in Bioorganic Synthesis
- Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], showcasing the potential of compounds with similar structures in bioorganic synthesis. This reagent reacts with various amines and nucleic acid bases, highlighting its versatility (R. Hosmane et al., 1990).
Eigenschaften
IUPAC Name |
2-(4-methoxycyclohexyl)-2-trimethylsilyloxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2Si/c1-13(10-14,16-17(3,4)5)11-6-8-12(15-2)9-7-11/h11-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOKHQKAZQPXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCC(CC1)OC)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)
![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)

![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)


![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)